molecular weight and formula of 5-Hydroxy Dantrolene Sulfate Sodium Salt
molecular weight and formula of 5-Hydroxy Dantrolene Sulfate Sodium Salt
In-Depth Technical Guide: Molecular Weight, Formula, and Analytical Profiling of 5-Hydroxy Dantrolene Sulfate Sodium Salt
Executive Summary
Dantrolene sodium is a critical, life-saving skeletal muscle relaxant primarily deployed in the management of malignant hyperthermia, acting as a potent antagonist of the ryanodine receptor type 1 (RyR1). During hepatic Phase I and Phase II metabolism, dantrolene is extensively biotransformed into its active and inactive metabolites[1],[2]. Among these, 5-Hydroxy Dantrolene Sulfate Sodium Salt represents a crucial analytical target.
As a Senior Application Scientist, I have structured this whitepaper to dissect the physicochemical properties of this specific salt form, elucidate its metabolic pathway, and provide a self-validating analytical protocol for its quantification. Understanding the exact molecular weight and formula of this compound is not merely an academic exercise; it is the foundational requirement for accurate mass-balance studies, pharmacokinetic (PK) profiling, and the calibration of liquid chromatography-tandem mass spectrometry (LC-MS/MS) systems in pharmaceutical toxicology[3],[4].
Molecular Characterization & Physicochemical Properties
To accurately quantify drug metabolites in biological matrices, one must distinguish between the free base/acid form of a metabolite and its synthesized salt form.
The parent metabolite, 5-Hydroxydantrolene , possesses a molecular formula of C14H10N4O6 and a molecular weight of 330.25 g/mol [5],[6]. However, to improve aqueous solubility and ensure absolute stability during analytical weighing and matrix spiking, the compound is often synthesized and supplied as a sulfate sodium salt[7],[8].
The addition of the sulfate group (SO3) and the sodium counter-ion (Na+), minus the displaced proton, shifts the molecular parameters significantly. The 5-Hydroxy Dantrolene Sulfate Sodium Salt has a molecular formula of C14H9N4NaO9S and a molecular weight of 432.30 g/mol [7],[8].
Table 1: Comparative Molecular Properties
| Parameter | 5-Hydroxydantrolene (Parent Metabolite) | 5-Hydroxy Dantrolene Sulfate Sodium Salt | Rationale for Difference |
| Molecular Formula | C14H10N4O6[9] | C14H9N4NaO9S[8] | Addition of sulfate (-SO3) and sodium (Na+) |
| Molecular Weight | 330.25 g/mol [10] | 432.30 g/mol [11] | Mass shift dictates MS/MS precursor selection |
| Exact Mass | 330.06 Da[5] | 431.99 Da | Critical for high-resolution mass spectrometry |
| Solubility Profile | Highly lipophilic | Highly water-soluble | Salt form prevents precipitation in aqueous buffers |
| Primary Utility | Active RyR1 Antagonist | Analytical Reference Standard | Ensures precise standard curve generation[3] |
Pharmacological Context: Metabolism & Pathway Dynamics
The causality behind monitoring the sulfate conjugate lies in the body's clearance mechanisms. Dantrolene undergoes Phase I oxidation via hepatic CYP450 enzymes to form 5-hydroxydantrolene[1]. Because this intermediate retains partial pharmacological activity, the body rapidly initiates Phase II metabolism, utilizing sulfotransferases (SULT) to attach a highly polar sulfate group. This renders the molecule inactive and highly water-soluble, facilitating rapid renal excretion.
Hepatic metabolism of Dantrolene to its 5-hydroxy metabolite and sulfate salt formation.
Experimental Workflow: LC-MS/MS Quantification Protocol
To build a self-validating analytical system, the experimental design must account for the unique physicochemical traits of the sulfate sodium salt. The following protocol details the extraction and quantification of C14H9N4NaO9S from human plasma.
Step 1: Sample Preparation via Solid Phase Extraction (SPE)
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Action: Condition a Mixed-Mode Anion Exchange (MAX) SPE cartridge with 1 mL methanol followed by 1 mL LC-MS grade water. Load 200 µL of plasma spiked with a deuterated internal standard (e.g., Dantrolene-d4). Wash with 5% ammonium hydroxide, then elute with 2% formic acid in methanol.
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Causality: Why use MAX SPE instead of standard Liquid-Liquid Extraction (LLE)? The sulfate group renders the metabolite highly polar and anionic at physiological pH. A MAX cartridge specifically retains this negative charge, allowing neutral lipids and cationic interferences to be washed away. Standard LLE would result in poor recovery, as the polar sulfate salt would remain trapped in the aqueous phase.
Step 2: UHPLC Chromatographic Separation
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Action: Inject 5 µL of the reconstituted extract onto a sub-2 µm C18 UHPLC column (50 mm x 2.1 mm). Utilize a gradient elution: Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile).
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Causality: Despite the highly polar sulfate moiety, the core imidazolidine-2,4-dione and nitrophenyl rings retain significant hydrophobicity. A C18 stationary phase provides the necessary retention to separate the metabolite from early-eluting matrix salts, while the gradient focuses the peak to prevent band broadening.
Step 3: Electrospray Ionization (ESI) & MS/MS Detection
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Action: Operate the mass spectrometer in ESI Negative mode. Monitor the Multiple Reaction Monitoring (MRM) transition of m/z 409.3 to m/z 229.1 .
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Causality: Why negative mode? In solution, the sodium salt (MW 432.30) readily dissociates, leaving the stable sulfate anion [M-Na]- with a mass of 409.3 Da. ESI negative mode capitalizes on this innate negative charge, yielding a vastly superior signal-to-noise ratio compared to positive mode, which would require forcing a proton onto an already electron-rich molecule.
Step 4: System Suitability & Validation
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Action: Calculate the peak area ratio of the analyte to the deuterated internal standard. Ensure the calibration curve (1 ng/mL to 1000 ng/mL) achieves an R² > 0.995.
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Causality: This step makes the protocol self-validating. The internal standard corrects for any matrix-induced ion suppression during the ESI process, ensuring that the final quantification is a true reflection of the metabolite concentration rather than an artifact of the plasma matrix.
Step-by-step LC-MS/MS analytical workflow for the quantification of 5-Hydroxy Dantrolene Sulfate.
Table 2: Optimized LC-MS/MS Analytical Parameters
| Parameter | Specification | Mechanistic Rationale |
| Ionization Mode | ESI Negative | Exploits the natural dissociation of the sodium salt |
| Precursor Ion (Q1) | m/z 409.3 [M-Na]- | Represents the intact sulfate anion |
| Product Ion (Q3) | m/z 229.1 | Primary fragment from the cleavage of the furan ring |
| Collision Energy (CE) | -25 eV | Optimal energy to induce fragmentation without destroying the core |
| LOD / LOQ | 0.5 ng/mL / 1.0 ng/mL | Ensures detection during late-stage PK elimination phases |
References
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5-Hydroxydantrolene Compound Summary (CID 9577331) Source: PubChem, National Center for Biotechnology Information (NIH) URL:[Link]
Sources
- 1. 5-Hydroxy Dantrolene | CAS 52130-25-3 | LGC Standards [lgcstandards.com]
- 2. usbio.net [usbio.net]
- 3. 5-Hydroxy Dantrolene Sulfate Sodium Salt [lgcstandards.com]
- 4. 5-Hydroxy Dantrolene Sulfate Sodium Salt [lgcstandards.com]
- 5. 5-Hydroxydantrolene | C14H10N4O6 | CID 9577331 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 5-Hydroxy Dantrolene | CAS 52130-25-3 | LGC Standards [lgcstandards.com]
- 7. Our Products [13.235.231.239]
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- 9. 52130-25-3 | CAS DataBase [chemicalbook.com]
- 10. CAS NO. 52130-25-3 | 5-HYDROXYDANTROLENE | C14H10N4O6 [localpharmaguide.com]
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